molecular formula C20H18ClNO B1393895 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-99-8

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1393895
M. Wt: 323.8 g/mol
InChI Key: MWBHWIQLHWVEJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : The compound 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is used in the synthesis of various derivatives, including tetrahydropyrimidoquinolines. These derivatives demonstrate potential in antimicrobial activities (Elkholy & Morsy, 2006).

Analytical Applications

  • Fluorescence Derivatization in Chromatography : This compound serves as a sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, aiding in the analysis of various alcohols (Yoshida, Moriyama, & Taniguchi, 1992).

Chemical Reactivity Studies

  • Investigation of Chemical Reactivity : Its reactivity has been studied in the context of forming pyrido-pyrimidine derivatives and other complex molecules. These studies contribute to understanding the compound's behavior in various chemical reactions (Al-Issa, 2012).

Organometallic Chemistry

  • Role in Organometallic Compounds : The compound is involved in reactions with palladium acetate, forming organometallic compounds that have potential applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).

Coordination Chemistry

  • Formation of Metal Complexes : Studies show its use in synthesizing and characterizing metal complexes, contributing to the field of coordination chemistry and materials science (Lin et al., 2019).

Luminescent Properties

  • Luminescent Properties in Cyclometalated Complexes : Its derivatives have been used in the synthesis of cyclometalated complexes, demonstrating luminescent properties and potential applications in optoelectronics (Xu et al., 2014).

Synthesis of Pharmacological Agents

  • Synthesis of Antitumor Agents : Although excluding direct drug use, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents, contributing to cancer research (Atwell, Baguley, & Denny, 1989).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

This could involve predicting potential applications for the compound based on its properties and reactivity. It could also involve suggesting further studies that could be conducted to learn more about the compound .

properties

IUPAC Name

2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-4-14-5-7-15(8-6-14)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBHWIQLHWVEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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